molecular formula C10H9N3O2S B11793928 Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate

Cat. No.: B11793928
M. Wt: 235.26 g/mol
InChI Key: SPIZFQNHNSWRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate ( 1447607-87-5) is a high-value chemical intermediate with significant applications in medicinal chemistry and anticancer drug discovery research. Its molecular structure, incorporating both thiazole and pyrimidine heterocycles, makes it a versatile pharmacophore for designing novel therapeutic agents. This compound serves as a critical synthetic precursor for the development of potent kinase inhibitors. Scientific studies have demonstrated that derivatives based on the 4-(thiazol-5-yl)pyrimidine scaffold exhibit remarkable inhibition of Cyclin-dependent kinase 9 (CDK9), a transcriptional CDK identified as a promising therapeutic target in oncology . One such derivative showed an IC50 of 7 nM against CDK9 and over 80-fold selectivity for CDK9 versus other kinases like CDK2 . Inhibition of CDK9 leads to the down-regulation of short-lived antiapoptotic proteins, such as Mcl-1, thereby reinstating apoptosis in cancer cells . Further research underscores its importance in anticancer applications. Novel libraries of thiazolyl-pyrimidine derivatives have displayed exceptional cytotoxicity against a panel of human cancer cell lines, including prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancers . Some compounds in this class have reported IC50 values as low as 0.01 ± 0.0017 µM, surpassing the potency of the standard drug etoposide . Additional studies confirm that specific thiazolyl-pyrimidine compounds exhibit promising growth-inhibitory activity against HepG2 liver cancer cells, with efficacy greater than doxorubicin in preclinical models . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

ethyl 2-(1,3-thiazol-5-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C10H9N3O2S/c1-2-15-10(14)7-3-12-9(13-4-7)8-5-11-6-16-8/h3-6H,2H2,1H3

InChI Key

SPIZFQNHNSWRKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CN=CS2

Origin of Product

United States

Preparation Methods

Classical Hantzsch Thiazole-Pyrimidine Condensation

The Hantzsch reaction remains a cornerstone for synthesizing thiazole-containing heterocycles. For Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate, this method involves the condensation of a thiazole precursor with a pyrimidine derivative under basic conditions. A representative procedure includes:

  • Reactants : 2-Aminothiazole and ethyl 2-chloropyrimidine-5-carboxylate.

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Conditions : Reflux at 80–100°C for 6–12 hours.

The reaction proceeds via nucleophilic substitution, where the amine group of 2-aminothiazole attacks the electrophilic chlorine atom on the pyrimidine ring. Post-reaction workup involves neutralization with dilute acid, followed by recrystallization from ethanol/water mixtures to yield the product in 65–75% purity.

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>95% after recrystallization
Reaction Time8–10 hours

Hantzsch-Thiophene Cyclization with Ethyl 2-Chloroacetoacetate

A modified Hantzsch approach, adapted from pyridyl-thiazole syntheses, utilizes ethyl 2-chloroacetoacetate as a key building block. This method, detailed in , involves:

  • Reactants : Ethyl 2-chloroacetoacetate and a thioamide derivative (e.g., pyridine-4-carbothioamide).

  • Solvent : Absolute ethanol.

  • Conditions : Reflux for 5 hours, followed by neutralization with sodium bicarbonate (10%).

The thioamide acts as a sulfur donor, facilitating cyclization to form the thiazole ring. Subsequent esterification at the 5-position yields the target compound. This method achieves higher regioselectivity due to the electron-withdrawing effect of the pyrimidine ring .

Optimization Insight :

  • Temperature Control : Maintaining reflux at 78°C prevents side reactions.

  • Workup : Cold-water quenching enhances precipitation efficiency.

Multi-Step Synthesis via Enaminone Intermediates

Advanced routes employ enaminone chemistry to construct the pyrimidine-thiazole scaffold. As reported in , the synthesis involves:

  • Thiazole Formation : Reaction of ethyl 2-chloro-3-oxobutanoate with 1-methylthiourea in pyridine to yield ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.

  • Protection : Masking the methylamino group with a tert-butoxycarbonyl (Boc) group.

  • Enaminone Generation : Treatment with DMF-DMA (dimethylformamide dimethyl acetal) to form a reactive enaminone intermediate.

  • Pyrimidine Cyclization : Condensation with phenylguanidine derivatives under microwave irradiation (120°C, 30 minutes).

This method achieves superior yields (80–85%) and scalability, albeit requiring specialized equipment for microwave-assisted steps .

Comparative Table :

StepReagents/ConditionsYield (%)
Thiazole FormationPyridine, 24h, RT75
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂90
Enaminone SynthesisDMF-DMA, 60°C, 2h88
CyclizationMicrowave, 120°C, 0.5h82

Industrial-Scale Continuous Flow Synthesis

To address scalability challenges, industrial protocols adopt continuous flow reactors. Key features include:

  • Reactors : Microfluidic channels with precise temperature control (±1°C).

  • Catalyst : Immobilized bases (e.g., silica-supported K₂CO₃) to minimize waste.

  • Throughput : 5–10 kg/day with >90% conversion efficiency.

Advantages :

  • Reduced reaction times (2–4 hours vs. 8–12 hours in batch).

  • Enhanced safety profile due to minimized handling of reactive intermediates.

Alternative Routes via Friedel-Crafts Acylation

For derivatives with aromatic substitutions, Friedel-Crafts acylation is employed. For example:

  • Reactants : Ethyl 2-chloropyrimidine-5-carboxylate and thiazole-5-carbonyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃) in dichloromethane.

  • Conditions : 0°C to RT, 4–6 hours.

This method is less common due to lower yields (50–55%) but offers flexibility for introducing electron-donating/withdrawing groups .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted thiazole and pyrimidine derivatives.

Scientific Research Applications

Chemical and Biological Properties

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate features a pyrimidine ring substituted with a thiazole group and an ethyl ester at the carboxyl position. Its molecular formula is C10H10N4O2SC_{10}H_{10}N_4O_2S, with a molecular weight of approximately 234.27 g/mol. The compound's structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects that suggest its potential as a therapeutic agent for infections caused by resistant bacteria .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have evaluated its cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole and pyrimidine moieties can enhance its anticancer efficacy . For instance, derivatives of this compound have been synthesized and tested, resulting in compounds with improved selectivity and potency against specific cancer types .

Modulation of Ion Channels

This compound has been identified as a modulator of transient receptor potential vanilloid 3 (TRPV3) channels, which play a crucial role in pain sensation and thermoregulation. This modulation could lead to new therapeutic strategies for pain management. The interaction studies have focused on understanding how this compound affects calcium influx and subsequent cellular signaling pathways.

Synthetic Routes

The synthesis of this compound typically involves the condensation of thiazole derivatives with pyrimidine carboxylates. Common methods include:

  • Reaction of 2-amino-thiazole with ethyl 2-chloropyrimidine-5-carboxylate under basic conditions.
  • Use of polar solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitution reactions .

Material Science

Beyond medicinal applications, this compound is also explored for use in materials science due to its unique electronic properties. It can serve as a building block for synthesizing new materials with specific characteristics such as conductivity or fluorescence.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityShowed significant inhibition against resistant bacterial strains
Anticancer EfficacyDemonstrated cytotoxic effects on MCF-7 and HepG2 cell lines; SAR analysis indicated enhanced potency with specific modifications
Neurological ModulationIdentified as a TRPV3 channel modulator, suggesting potential for pain management therapies

Mechanism of Action

The mechanism of action of Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights structural analogues, their substituents, and key differences:

Compound Name CAS No. Substituents Key Features References
Ethyl 2-(thiazol-5-yl)pyrimidine-5-carboxylate - Thiazol-5-yl at C2; ethoxycarbonyl at C5 Core structure for CDK9 inhibitors; masked amino groups enhance synthetic utility .
Ethyl 2-(methylthio)pyrimidine-5-carboxylate 73781-88-1 Methylthio at C2 Higher structural similarity (0.77); sulfur-based substituent alters electronic properties .
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate 776-53-4 Methylthio at C2; amino at C4 Amino group enhances hydrogen-bonding potential; used in nucleoside analogues .
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 304693-64-9 Trifluoromethyl at C2 Electron-withdrawing CF₃ group improves metabolic stability .
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate - Pyridin-2-yl at C2; CF₃ at C4 Dual heterocyclic system; potential for dual-target kinase inhibition .
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 1022543-36-7 Benzylamino at C2; methyl at C4 Bulky benzyl group may sterically hinder interactions; explored in enzyme inhibition .

Key Research Findings

  • Electronic Effects : Trifluoromethyl and pyridinyl substituents enhance electron-deficient character, improving binding to ATP pockets in kinases .
  • Steric Effects: Bulky groups (e.g., benzylamino in CAS 1022543-36-7) reduce bioavailability but increase selectivity for specific targets .
  • Synthetic Flexibility : Thiazole-containing derivatives allow modular functionalization, enabling rapid generation of libraries for high-throughput screening .

Biological Activity

Ethyl 2-(thiazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anticancer potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound consists of a thiazole ring and a pyrimidine structure, with an ethyl ester group that enhances its solubility. Its molecular formula is C10H10N2O2SC_{10}H_{10}N_2O_2S with a molecular weight of 234.26 g/mol. The structural features contribute to its potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

Microbial Strain Activity
Staphylococcus aureusModerate inhibition
Escherichia coliNotable inhibition
Candida albicansEffective antifungal activity

These findings highlight the compound's versatility as a therapeutic agent against infections caused by both bacteria and fungi .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For instance, derivatives of similar thiazole-pyrimidine compounds have exhibited potent anticancer effects across multiple cell lines, including A549 (lung cancer), Colo205 (colon cancer), and MCF-7 (breast cancer).

A study demonstrated that certain thiazole derivatives showed IC50 values comparable to standard chemotherapy agents like etoposide, indicating their potential for further development as anticancer drugs .

Cell Line IC50 (µM) Reference Compound
A5490.45Etoposide
Colo2050.38Etoposide
MCF-70.50Etoposide

Structure-Activity Relationships (SAR)

SAR studies have revealed critical insights into how modifications to the thiazole and pyrimidine rings affect biological activity. For example, substituents at the C5 position of the pyrimidine core significantly influence potency against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

A notable compound from SAR studies, 12u , demonstrated nanomolar inhibition of CDK9 while maintaining selectivity over CDK2, indicating that specific structural modifications can enhance therapeutic efficacy .

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into the anticancer effects of this compound derivatives found that compounds with specific substitutions at the thiazole ring showed enhanced cytotoxicity in leukemia cell lines. This suggests that further structural optimization could lead to more effective cancer therapies .
  • Case Study on Antimicrobial Properties : In vitro tests demonstrated that this compound exhibited promising results against resistant strains of Staphylococcus aureus, indicating its potential use in treating antibiotic-resistant infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.